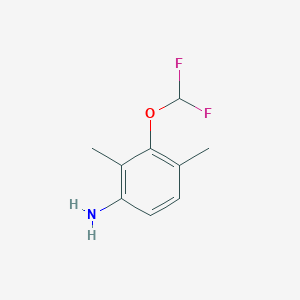

3-(Difluoromethoxy)-2,4-dimethylaniline

Description

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-(difluoromethoxy)-2,4-dimethylaniline |

InChI |

InChI=1S/C9H11F2NO/c1-5-3-4-7(12)6(2)8(5)13-9(10)11/h3-4,9H,12H2,1-2H3 |

InChI Key |

FUPNNJSEXFUCBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,4-Dimethylaniline Core

The 2,4-dimethylaniline moiety can be prepared by catalytic hydrogenation of nitro-substituted aromatic precursors. A notable method involves:

- Starting from 3-chloromethyl-4-methylnitrobenzene , which is subjected to catalytic hydrogenation under alkaline conditions using a water-soluble palladium complex catalyst.

- The catalyst is a water-soluble Schiff base palladium complex formed by reacting 4-sulfonic group salicylic aldehyde with ethylenediamine and subsequent complexation with palladium chloride.

- The hydrogenation simultaneously reduces the nitro group to an amino group and removes the chloromethyl substituent (hydrodechlorination), yielding 3,4-dimethylaniline with high purity (>95%) and yield under mild conditions (normal hydrogen pressure, 60–100°C).

- The catalyst is recoverable and reusable multiple times without significant loss of activity, making the process industrially attractive.

This method avoids the hazards of high-pressure hydrogenation and the difficulties of catalyst recovery associated with traditional Raney nickel or palladium on carbon catalysts.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is introduced via nucleophilic aromatic substitution or etherification reactions starting from phenolic precursors:

- Starting material: 4-nitrophenol is converted to its sodium salt by reaction with sodium hydroxide.

- This sodium phenolate then reacts with difluorochloromethane under alkaline conditions to form 4-(difluoromethoxy)nitrobenzene.

- Subsequent reduction of the nitro group to an amino group is carried out using hydrazine hydrate in the presence of Indian red and activated carbon as co-catalysts, yielding 4-(difluoromethoxy)aniline with high purity (>98.5%) and overall recovery of 90%.

- The solvent used is dioxane, and the process is noted for low cost, high quality, and mild environmental impact, suitable for industrial-scale production.

Coupling the Difluoromethoxy Group with the Dimethylaniline Core

While direct literature on the exact coupling to form 3-(difluoromethoxy)-2,4-dimethylaniline is scarce, a plausible synthetic route based on the above intermediates includes:

- Starting from 3,4-dimethylaniline , a selective electrophilic aromatic substitution or directed ortho-metalation followed by reaction with difluoromethoxy-containing electrophiles could be used.

- Alternatively, the difluoromethoxy group could be introduced at the phenol stage before amination and methylation.

- Protection-deprotection strategies and regioselective functionalization are critical to ensure substitution at the 3-position without affecting the methyl groups at 2 and 4 positions.

Detailed Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents and Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | Formation of sodium phenolate | 4-nitrophenol + NaOH | Alkaline aqueous solution | Quantitative | Formation of sodium acetamidophenate intermediate |

| 2 | Difluoromethoxylation | Sodium phenolate + difluorochloromethane | Alkaline, dioxane solvent | High (90% recovery overall) | Generates 4-(difluoromethoxy)nitrobenzene |

| 3 | Nitro group reduction to amine | Hydrazine hydrate + Indian red + activated carbon | Mild temperature, aqueous medium | >98.5% purity | Produces 4-(difluoromethoxy)aniline |

| 4 | Synthesis of 3,4-dimethylaniline | Catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene using water-soluble Schiff base Pd catalyst | 60-100°C, normal hydrogen pressure, alkaline | >95% yield and purity | Catalyst recyclable, avoids high pressure hydrogenation hazards |

| 5 | Coupling difluoromethoxy group | Electrophilic aromatic substitution or directed ortho-metalation (hypothetical, based on intermediates above) | Controlled temperature, suitable solvent | Not explicitly reported | Requires regioselective control to obtain 3-substituted product |

Research Findings and Advantages

- The use of water-soluble palladium Schiff base catalysts enables mild, efficient hydrogenation and dechlorination reactions with easy catalyst recovery, improving sustainability and cost-effectiveness.

- The difluoromethoxylation process starting from phenols is efficient and yields high-purity products with minimal environmental impact due to mild reaction conditions and recyclable catalysts.

- Combining these methods allows for the stepwise construction of the target molecule with high selectivity and purity.

- Industrial scalability is supported by the high recovery rates and mild conditions, reducing operational hazards and waste generation.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3-(Difluoromethoxy)-2,4-dimethylaniline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may serve as a model compound for investigating the interactions of fluorinated anilines with biological targets.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,4-Dimethylaniline (CAS: 95-68-1)

- Structure: Benzene ring with methyl groups at 2- and 4-positions and an amino group.

- Molecular Weight : 121.18 g/mol .

- Key Differences: Lacks the difluoromethoxy group, resulting in lower molecular weight and reduced electron-withdrawing effects. Exhibits simpler reactivity in electrophilic substitution reactions due to the absence of fluorine. Found to have moderate nonlinear optical (NLO) behavior in density functional theory (DFT) studies, with a polarizability of ~67.5 ų .

4-(Difluoromethoxy)-3-methoxyaniline (CAS: 832739-34-1)

- Structure: Benzene ring with a methoxy (-OCH₃) group at 3-position, a difluoromethoxy group at 4-position, and an amino group.

- Molecular Weight : 189.16 g/mol .

- Key Differences :

- The methoxy group increases electron density on the ring compared to methyl substituents.

- Higher molecular weight and altered solubility profile due to the polar methoxy group.

Schiff Base Derivatives of 2,4-Dimethylaniline

N-(2-Nitrobenzalidene)-2,4-dimethylaniline

- Structure : Schiff base formed by condensing 2,4-dimethylaniline with 2-nitrobenzaldehyde.

- Optical Properties: Short one-photon absorption (OPA) wavelength (<450 nm), enabling optical transparency in visible/near-IR regions . Non-zero second hyperpolarizability (γ), indicating third-order NLO activity .

Toxicity and Metabolic Profiles

2,4-Dimethylaniline and 2,6-Dimethylaniline

- Toxicity : Both exhibit hepatotoxicity and are metabolized into reactive intermediates that bind to cellular macromolecules .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Electronic and Optical Properties

Key Research Findings

Electronic Effects : The difluoromethoxy group in this compound significantly lowers the electron density of the aromatic ring compared to methyl or methoxy groups, enhancing its suitability for electrophilic reactions in synthetic chemistry .

NLO Potential: While direct data on its hyperpolarizability is lacking, DFT studies on analogous compounds suggest that electron-withdrawing groups like -OCF₂H improve NLO response by increasing charge-transfer capabilities .

Toxicity Mitigation : Structural modifications with fluorine could reduce metabolic activation pathways associated with hepatotoxicity in simpler dimethylanilines .

Biological Activity

3-(Difluoromethoxy)-2,4-dimethylaniline is a chemical compound with potential applications in pharmacology and biochemistry. Its unique structure, featuring both difluoromethoxy and dimethylamine functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C10H12F2N

- CAS Number : [specific CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoromethoxy group enhances lipophilicity, potentially facilitating cell membrane penetration and interaction with intracellular targets.

Proposed Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown to inhibit various kinases involved in cancer proliferation.

- Modulation of Signaling Pathways : Compounds with similar structures often influence pathways like MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

- Cell Lines Tested :

- A549 (lung adenocarcinoma)

- HepG2 (liver carcinoma)

- MCF-7 (breast cancer)

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 95.7 | 8.5 |

| HepG2 | 90.4 | 7.2 |

| MCF-7 | 85.6 | 9.1 |

The compound's mechanism involves inducing apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell cycle arrest at the S phase .

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has shown promise in reducing inflammation:

- Model Used : Bleomycin-induced lung fibrosis in rats.

- Findings :

- Reduced lung weight/body weight ratio.

- Decreased levels of inflammatory cytokines (TNF-α, IL-6).

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Lung Weight/Body Weight Ratio | 0.45 | 0.32 |

| TNF-α Levels (pg/mL) | 150 | 90 |

| IL-6 Levels (pg/mL) | 120 | 70 |

These results suggest that the compound may inhibit the TGF-β1 signaling pathway, which is crucial in fibrogenesis .

Case Studies

-

Study on Lung Cancer :

- Researchers evaluated the effects of the compound on A549 cells treated with TGF-β1.

- Results indicated a significant reduction in cell viability and migration, suggesting potential as a therapeutic agent for lung cancer.

-

Pulmonary Fibrosis Model :

- In a rat model, treatment with the compound resulted in improved lung function and reduced fibrosis markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.